molecular formula C16H11BrN4O2S B2896132 4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol CAS No. 688792-19-0

4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol

Katalognummer: B2896132
CAS-Nummer: 688792-19-0
Molekulargewicht: 403.25
InChI-Schlüssel: VPLDNUZIEJYAHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol is a useful research compound. Its molecular formula is C16H11BrN4O2S and its molecular weight is 403.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol (CAS No. 688792-19-0) is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure

The molecular formula for this compound is C16H11BrN4O2SC_{16}H_{11}BrN_{4}O_{2}S, with a molecular weight of 403.25 g/mol. The compound features a complex structure that includes a bromophenyl group and a triazolo-thiadiazine moiety.

Biological Activity Overview

Research indicates that derivatives of triazolo-thiadiazines exhibit a variety of biological activities including:

  • Antitumor Activity : Significant potential against various cancer cell lines.
  • Antimicrobial Effects : Activity against bacteria and fungi.
  • Enzyme Inhibition : Including α-glucosidase inhibition.

Antitumor Activity

A pivotal study conducted by the National Cancer Institute assessed the antitumor efficacy of triazolo-thiadiazine derivatives on 60 cancer cell lines. The results indicated that these compounds exhibit notable cytotoxic effects across multiple cancer types including leukemia, lung cancer, and breast cancer. Specifically, the derivatives showed high levels of antitumor activity against MDA-MB-468 breast cancer cells when specific substituents were altered .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-4685.2
Lung CancerA54912.3
Colon CancerHCT1168.7
Ovarian CancerOVCAR-310.5
Prostate CancerPC-311.0

IC50 values represent the concentration required to inhibit cell growth by 50% .

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Disruption of mitotic processes leading to reduced cell division.

Other Pharmacological Activities

In addition to its antitumor properties, this compound and its derivatives have shown:

  • Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Properties : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses .
  • α-glucosidase Inhibition : Potential application in managing diabetes through modulation of carbohydrate metabolism .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiadiazine derivatives. For example:

  • A study demonstrated that substituting different groups at specific positions on the thiadiazine ring can significantly enhance anticancer activity .

Eigenschaften

IUPAC Name

4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2S/c17-11-4-1-9(2-5-11)15-18-19-16-21(15)20-12(8-24-16)10-3-6-13(22)14(23)7-10/h1-7,22-23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDNUZIEJYAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.